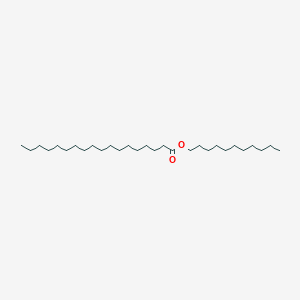

Undecyl octadecanoate

Description

Undecyl octadecanoate, also known as undecyl stearate, is an ester formed by the condensation of undecyl alcohol (C₁₁H₂₃OH) and octadecanoic acid (stearic acid, C₁₈H₃₆O₂). Its molecular formula is C₂₉H₅₈O₂, with a molecular weight of 438.76 g/mol. This compound is characterized by its long alkyl chains, which confer hydrophobic properties, making it suitable for applications in lubricants, surfactants, and cosmetic emollients .

Properties

CAS No. |

42232-56-4 |

|---|---|

Molecular Formula |

C29H58O2 |

Molecular Weight |

438.8 g/mol |

IUPAC Name |

undecyl octadecanoate |

InChI |

InChI=1S/C29H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29(30)31-28-26-24-22-20-12-10-8-6-4-2/h3-28H2,1-2H3 |

InChI Key |

FOROCIRSIXDJQG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize undecyl octadecanoate, we compare it with structurally related esters and alkanoates based on molecular weight, physical properties, and functional roles. Key compounds include:

Table 1: Physical and Structural Comparison of Undecyl Octadecanoate and Analogous Esters

Key Observations:

Molecular Weight and Chain Length: Undecyl octadecanoate has the highest molecular weight (438.76 g/mol) among the listed esters, attributed to its extended alkyl chains (C₁₁ and C₁₈). This contrasts with smaller esters like tetradecyl acetate (256.43 g/mol) or farnesyl acetate (264.39 g/mol), which have shorter acyl or isoprenoid chains .

In contrast, lauryl glucoside (a sugar-based surfactant) exhibits distinct hydrophilic-lipophilic balance (HLB) properties due to its glucose moiety, making it more water-soluble than undecyl octadecanoate .

Synthesis and Characterization: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for identifying such esters, as demonstrated in studies on 2-phenylethyl octadecanoate and related compounds . For undecyl octadecanoate, MS would likely reveal acyl fragments (e.g., m/z 267 for octadecanoyl) and molecular ions, though detection challenges may arise due to low volatility .

Grouping/Read-Across for Safety Assessment: Per regulatory guidelines (e.g., cosmetic safety assessments), undecyl octadecanoate can be evaluated via structural analogs with shared functional groups (ester bonds) and carbon chain lengths. This approach is validated for compounds lacking direct toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.